molecular formula C15H22N4O5S B2555831 Ethyl 4-(2-(2-((methoxycarbonyl)amino)thiazol-4-yl)acetamido)piperidine-1-carboxylate CAS No. 946236-33-5

Ethyl 4-(2-(2-((methoxycarbonyl)amino)thiazol-4-yl)acetamido)piperidine-1-carboxylate

Cat. No.: B2555831
CAS No.: 946236-33-5
M. Wt: 370.42
InChI Key: SBQGECVINFBNOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-(2-((methoxycarbonyl)amino)thiazol-4-yl)acetamido)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H22N4O5S and its molecular weight is 370.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 4-(2-(2-((methoxycarbonyl)amino)thiazol-4-yl)acetamido)piperidine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, thiazole derivatives, including this compound, have been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . Additionally, the compound’s interaction with proteins involved in inflammatory pathways suggests its potential as an anti-inflammatory agent . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it disrupts essential enzymatic functions, leading to cell death . In mammalian cells, the compound has been observed to modulate cell signaling pathways, particularly those involved in inflammation and immune response . This modulation can result in altered gene expression and changes in cellular metabolism, highlighting the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with specific biomolecules. The compound binds to the active sites of target enzymes, inhibiting their catalytic activity . This inhibition can lead to downstream effects, such as reduced production of inflammatory mediators or disruption of bacterial cell wall synthesis. Additionally, the compound may influence gene expression by modulating transcription factors or signaling pathways involved in cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound can maintain its antimicrobial and anti-inflammatory effects, suggesting its potential for sustained therapeutic use

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and anti-inflammatory effects without noticeable toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight. It tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . This distribution pattern is important for understanding the compound’s therapeutic potential and potential toxicity.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, some studies suggest that the compound may also localize to specific organelles, such as the mitochondria, influencing their function and activity.

Properties

IUPAC Name

ethyl 4-[[2-[2-(methoxycarbonylamino)-1,3-thiazol-4-yl]acetyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O5S/c1-3-24-15(22)19-6-4-10(5-7-19)16-12(20)8-11-9-25-13(17-11)18-14(21)23-2/h9-10H,3-8H2,1-2H3,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQGECVINFBNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CC2=CSC(=N2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.